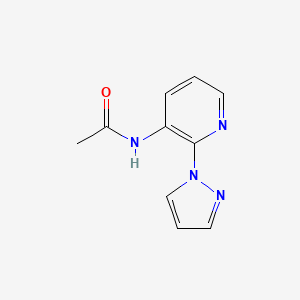![molecular formula C12H14N4O B7539166 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide (also known as MP-10) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MP-10 is a pyridine derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MP-10 is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes in the body. MP-10 has been shown to target specific enzymes and proteins, including phosphodiesterases, adenosine receptors, and histone deacetylases, which are involved in various cellular processes such as cell proliferation, inflammation, and gene expression.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects, including the enhancement of dopamine and norepinephrine release in the brain, the inhibition of cancer cell growth, and the modulation of immune responses. MP-10 has also been shown to have anti-inflammatory and analgesic effects, which could have implications for the treatment of inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MP-10 in lab experiments is its specificity and selectivity towards certain enzymes and proteins, which allows for targeted modulation of cellular processes. However, one of the limitations of using MP-10 is its potential toxicity and side effects, which could affect the validity of the experimental results.
Direcciones Futuras
There are several future directions for research on MP-10, including the development of new drugs based on its structure and mechanism of action, the investigation of its potential applications in other fields such as immunology and infectious diseases, and the exploration of its potential as a diagnostic tool for various diseases. Additionally, further studies are needed to elucidate the full mechanism of action of MP-10 and its potential interactions with other drugs and compounds.
Métodos De Síntesis
MP-10 can be synthesized using a multi-step process that involves the reaction of 4-chloronicotinic acid with 1-methyl-4-pyrazolecarboxylic acid, followed by the reaction of the resulting product with N-methylmorpholine and N,N'-dicyclohexylcarbodiimide. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MP-10 has been shown to enhance the release of dopamine and norepinephrine in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease and depression. In cancer research, MP-10 has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell proliferation. In drug discovery, MP-10 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15(8-10-7-14-16(2)9-10)12(17)11-3-5-13-6-4-11/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMCKQCIXNKQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)


![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)
![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)


![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![{3-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B7539160.png)
![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)
